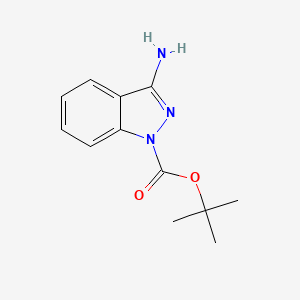

tert-Butyl 3-amino-1H-indazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-amino-1H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate typically involves the reaction of 3-aminoindazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-amino-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or hydrazines.

Substitution: Alkyl or aryl substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-amino-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 3-amino-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

Tert-butyl 3-amino-1H-indazole-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in drug development. This compound belongs to the indazole class, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- IUPAC Name : tert-butyl 3-aminoindazole-1-carboxylate

- Appearance : White to off-white solid

- Melting Point : 159.0 to 163.0 °C

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indazole Core : The initial step often includes the reaction of appropriate precursors to form the indazole core.

- Introduction of Amino Group : The amino group is introduced at the 3-position via nucleophilic substitution.

- Carboxylation : The carboxylate group is added through standard carboxylation techniques.

- Protection with tert-butyl Group : The tert-butyl group serves as a protective moiety, enhancing stability and solubility.

This compound exhibits its biological activity through various mechanisms:

- Antimicrobial Activity : Studies suggest that indazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Neuroprotective Effects : There is evidence indicating that indazoles may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Antimicrobial Studies

A study conducted on various indazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.

Anti-inflammatory Research

Research highlighted the anti-inflammatory capabilities of this compound through in vitro assays measuring cytokine levels (e.g., TNF-α and IL-6). Results showed a marked reduction in cytokine production at concentrations as low as 10 µM, which was comparable to established anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

In neuroprotection studies involving cultured neuronal cells exposed to oxidative stressors, this compound exhibited significant protective effects. Cell viability assays indicated that treated cells had a higher survival rate compared to untreated controls, suggesting its potential utility in neurodegenerative disease therapies .

Eigenschaften

IUPAC Name |

tert-butyl 3-aminoindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGKIFRHQLVSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719871 |

Source

|

| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-58-7 |

Source

|

| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.